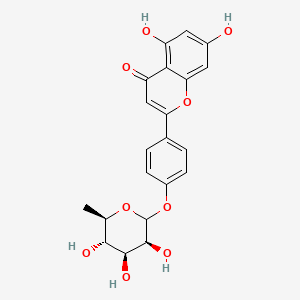

Apigenin-4'-O-rhamnosid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Apigenin 4’-O-rhamnoside has been found to interact with several targets. It has been shown to have a strong inhibitory effect on the classical pathway of the complement system . In addition, it has demonstrated higher potency against the HPV45 oncoprotein E7 and significant binding energy against the L1 protein in humans .

Mode of Action

The interaction of Apigenin 4’-O-rhamnoside with its targets results in various changes. For instance, it inhibits the activation of rheumatoid arthritis fibroblast-like synoviocytes via the MAPK signaling pathway . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, chemokines, and MMPs factors .

Biochemical Pathways

Apigenin 4’-O-rhamnoside modulates key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways . It also affects the oncogenic non-coding RNA network .

Pharmacokinetics

It is known that methylation of the free hydroxy groups in flavonoids like apigenin dramatically increases their stability and enhances membrane transport, resulting in better absorption and greatly increased bioavailability .

Result of Action

The molecular and cellular effects of Apigenin 4’-O-rhamnoside’s action are diverse. It has been shown to suppress various human cancers in vitro and in vivo by triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Apigenin 4’-O-rhamnoside. For instance, the enzyme 4’-O-methyltransferase (Pa4′OMT) has been shown to react effectively with Apigenin, catalyzing its conversion to acacetin . This suggests that the presence of certain enzymes in the environment can affect the action of Apigenin 4’-O-rhamnoside.

Biochemische Analyse

Biochemical Properties

Apigenin 4’-O-rhamnoside interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to be a substrate for a specific O-methyltransferase enzyme, which catalyzes its conversion to acacetin . This interaction is crucial for the metabolic processing of Apigenin 4’-O-rhamnoside in plants .

Cellular Effects

In cellular processes, Apigenin 4’-O-rhamnoside has been found to have significant effects. For example, it has been shown to inhibit the activation of fibroblast-like synoviocytes in rheumatoid arthritis, reducing the expression levels of MMP-1, MMP3, RANKL, and TNF-α . These effects suggest that Apigenin 4’-O-rhamnoside can influence cell signaling pathways and gene expression, impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Apigenin 4’-O-rhamnoside involves its interaction with various biomolecules. It has been shown to target the MAPK signaling pathway, inhibiting the production of pro-inflammatory cytokines, chemokines, and MMPs factors in rheumatoid arthritis fibroblast-like synoviocytes . This suggests that Apigenin 4’-O-rhamnoside can exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Metabolic Pathways

Apigenin 4’-O-rhamnoside is involved in the flavonoid metabolic pathway . It is a substrate for O-methyltransferase, an enzyme that catalyzes its conversion to acacetin . This interaction could potentially affect metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one typically involves the glycosylation of kaempferol. One common method is the reaction of kaempferol with a suitable glycosyl donor, such as a protected glucose derivative, under acidic or basic conditions . The reaction is often catalyzed by Lewis acids or enzymes to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation or plant cell cultures . These methods offer a sustainable and efficient way to produce large quantities of the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives[][3].

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives[][3].

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate[][3].

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used[][3].

Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions[][3].

Major Products Formed

The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoid derivatives, and substituted flavonoid derivatives[3][3].

Vergleich Mit ähnlichen Verbindungen

5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one is unique compared to other similar flavonoid compounds due to its specific glycosylation pattern. Similar compounds include:

Kaempferol: The aglycone form of astragalin, which lacks the glycosyl moiety.

Rutin: A glycoside of quercetin with a different sugar moiety attached.

These compounds share similar bioactive properties but differ in their glycosylation patterns, which can influence their solubility, stability, and bioavailability .

Biologische Aktivität

5,7-Dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one is a complex flavonoid compound with potential therapeutic applications. This article reviews various studies focusing on its biological activities, including antioxidant properties, enzyme inhibition, and potential anticancer effects.

Antioxidant Activity

Numerous studies have indicated that flavonoids exhibit significant antioxidant properties. The antioxidant activity of 5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one has been evaluated using various assays such as DPPH and ABTS radical scavenging tests.

Table 1: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25.3 |

| ABTS | 18.7 |

These results indicate a strong capacity to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes linked to metabolic disorders and cancer. Notably, it has shown promising results against:

- Aldose Reductase : A key enzyme in the polyol pathway implicated in diabetic complications.

- IC50 : 45.2 µM

- Acetylcholinesterase (AChE) : Important for neurotransmission and associated with neurodegenerative diseases.

- IC50 : 32.1 µM

Table 2: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) |

|---|---|

| Aldose Reductase | 45.2 |

| Acetylcholinesterase | 32.1 |

These findings suggest that the compound may serve as a lead for developing new therapeutics for diabetes and Alzheimer's disease.

Anticancer Potential

Recent research has explored the anticancer properties of this flavonoid. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity on Cancer Cell Lines

A study assessed the cytotoxic effects of the compound on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 12.5 |

| PC-3 | 15.0 |

The results indicated that the compound effectively inhibits cell proliferation in these cancer types.

The biological activities of 5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one are attributed to its ability to modulate signaling pathways involved in oxidative stress and inflammation. Molecular docking studies have suggested that it interacts with key residues in target enzymes, potentially leading to competitive inhibition.

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBPZZVIYGFJKU-XYAYJIHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Where can Apigenin 4'-O-rhamnoside be found naturally, and how does its presence relate to other compounds?

A1: Apigenin 4'-O-rhamnoside was identified in the roots of Cissus rotundifolia Lam., a plant used for medicinal purposes and as a vegetable. [] Interestingly, its presence in the roots coincides with a higher concentration of total flavonoids compared to the stem and leaves of the plant. [] Additionally, the roots showed a unique accumulation of six compounds with medicinal applications, including Apigenin 4'-O-rhamnoside. [] This suggests a potential link between the presence of this compound and the medicinal properties attributed to the roots of Cissus rotundifolia.

Q2: Is Apigenin 4'-O-rhamnoside present in other plant species besides Cissus rotundifolia?

A2: Yes, research indicates that Apigenin 4'-O-rhamnoside is also found in the callus extracts of both toxic and non-toxic varieties of Jatropha curcas L. along with other glycosylated flavonoids. [] This finding suggests that Apigenin 4'-O-rhamnoside might have a broader distribution in the plant kingdom than previously thought and could be a potential target for extraction and utilization from various sources.

Q3: What analytical techniques are used to identify and quantify Apigenin 4'-O-rhamnoside in plant extracts?

A3: In the study on Cissus rotundifolia, Apigenin 4'-O-rhamnoside was tentatively identified using widely targeted metabolomics analysis. [] This approach likely involved techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the compound based on its mass-to-charge ratio and fragmentation pattern. Similarly, in the research on Jatropha curcas, microQTOF-QII spectrometer analysis was employed to identify Apigenin 4'-O-rhamnoside in the callus extracts. []

Q4: What is the significance of finding Apigenin 4'-O-rhamnoside in callus cultures of Jatropha curcas?

A4: The presence of Apigenin 4'-O-rhamnoside in callus cultures of Jatropha curcas, particularly in the non-toxic variety, is significant because it suggests the possibility of using these cultures for the massive production of this potentially valuable metabolite. [] Callus cultures, being dedifferentiated plant cells grown in a controlled environment, offer a promising platform for producing plant-derived compounds like Apigenin 4'-O-rhamnoside on a larger scale, potentially reducing the reliance on field cultivation and its associated challenges.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.